1-hydroxy-3-methyl-10H-acridin-9-one
Overview
Description
1-hydroxy-3-methyl-10H-acridin-9-one is an organic compound belonging to the acridine family It is characterized by a fused ring structure with a hydroxyl group at the first position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-3-methyl-10H-acridin-9-one can be synthesized through several methods. One common approach involves the reaction of acridine derivatives with acetic acid in the presence of an acidic catalyst. The reaction is typically carried out in a suitable solvent, and the temperature is carefully controlled to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-methyl-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
1-hydroxy-3-methyl-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye and probe in various chemical analyses.
Biology: The compound is employed in DNA binding studies, immunofluorescence staining, and cell imaging.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-methyl-10H-acridin-9-one involves its ability to intercalate with DNA. This intercalation disrupts the normal helical structure of DNA, affecting various biological processes such as replication and transcription. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Acridin-9(10H)-one: Shares a similar core structure but lacks the hydroxyl and methyl groups.
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A thermally activated delayed fluorescence (TADF) compound with enhanced luminescence properties.
Uniqueness
1-hydroxy-3-methyl-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl and methyl groups contribute to its reactivity and fluorescent characteristics, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-hydroxy-3-methyl-10H-acridin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-8-6-11-13(12(16)7-8)14(17)9-4-2-3-5-10(9)15-11/h2-7,16H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHDKWYWYUBBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420195 | |
Record name | NSC660814 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91998-86-6 | |
Record name | NSC660814 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.